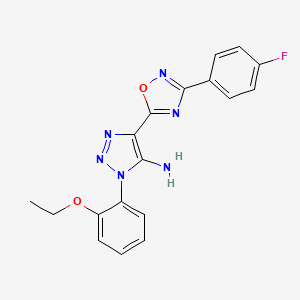

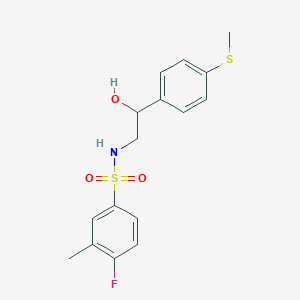

4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide” is a fluorinated compound . Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Synthesis Analysis

The synthesis of fluorides has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is a research area that has seen significant progress since 2015 . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis

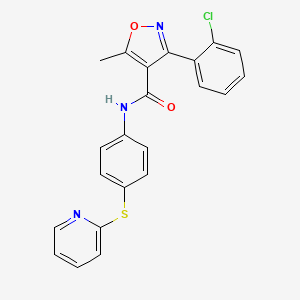

The molecular structure of “4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide” is related to the herbicide flufenacet . The dihedral angle between the amide group and the fluorinated benzene ring is 87.30 (5) and the N—C— C—S torsion angle defining the orientation of the methylsulfonyl substituent relative to the amide group is 106.91 (11) .Applications De Recherche Scientifique

Enzyme Inhibition and Drug Development

One significant application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom into benzenesulfonamide derivatives, similar to the compound , has been found to preserve COX-2 potency while notably increasing selectivity between COX-2 and COX-1 enzymes. This has led to the identification of potent, highly selective, and orally active COX-2 inhibitors for treating conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Chemical Biology and Sensor Development

Another research application involves the development of specific fluorophores for Zn2+ detection. Modifications to the chemical structure of benzenesulfonamides, including fluorination, have led to the creation of fluorophores that form fluorescent complexes with Zn2+, which can be characterized by potent fluorimetry. This application is crucial for studies in biochemistry and cellular biology, where Zn2+ plays a significant role in numerous biological processes (Coleman et al., 2010).

Material Science and Coating Technologies

The chemical also finds application in material science, particularly in the modification of polymeric carriers. 4-Fluorobenzenesulfonamide derivatives have been utilized as activating agents for covalent attachment of biologicals to solid supports, such as functionalized polystyrene microspheres and cellulose rods. This approach is valuable for creating bioactive surfaces and materials with potential therapeutic applications, including bioselective separation technologies (Chang et al., 1992).

Organic Chemistry and Synthesis

In the realm of organic synthesis, N-fluorobenzenesulfonimide has been used as an oxidant in a copper-catalyzed radical N-demethylation of amides. This method represents a novel approach to converting amides to carbinolamines, highlighting the versatility of fluorinated benzenesulfonamides in facilitating complex chemical transformations. Such reactions are foundational in the synthesis of various organic compounds and pharmaceuticals (Yi et al., 2020).

Corrosion Inhibition

Lastly, the derivatives of benzenesulfonamides, particularly those involving fluorine atoms, have been studied for their corrosion inhibition properties. Through quantum chemical calculations and molecular dynamics simulations, such derivatives have demonstrated effective adsorption behaviors on metal surfaces, suggesting their utility in protecting metals from corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial (Kaya et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S2/c1-11-9-14(7-8-15(11)17)23(20,21)18-10-16(19)12-3-5-13(22-2)6-4-12/h3-9,16,18-19H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKBBMJABXJOHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-ethylquinoline-2-carboxylate](/img/structure/B2972145.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2972146.png)

![N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide](/img/structure/B2972157.png)